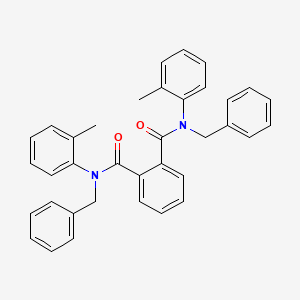
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide: is an organic compound with a complex structure, characterized by the presence of benzyl and methylphenyl groups attached to a phthalamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide typically involves the reaction of phthalic anhydride with benzylamine and 2-methylphenylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The mixture is heated to promote the formation of the amide bonds, resulting in the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
作用機序
The mechanism by which N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide groups facilitate interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
N~1~,N~2~-dibenzylphthalamide: Lacks the methylphenyl groups, resulting in different chemical properties and reactivity.
N~1~,N~2~-bis(2-methylphenyl)phthalamide: Lacks the benzyl groups, affecting its binding affinity and selectivity.
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(4-methylphenyl)phthalamide: Similar structure but with methyl groups in different positions, leading to variations in steric and electronic effects.
Uniqueness: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide is unique due to the combination of benzyl and 2-methylphenyl groups, which confer specific steric and electronic properties
特性
CAS番号 |
197961-06-1 |
|---|---|
分子式 |
C36H32N2O2 |
分子量 |
524.6 g/mol |
IUPAC名 |
1-N,2-N-dibenzyl-1-N,2-N-bis(2-methylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H32N2O2/c1-27-15-9-13-23-33(27)37(25-29-17-5-3-6-18-29)35(39)31-21-11-12-22-32(31)36(40)38(26-30-19-7-4-8-20-30)34-24-14-10-16-28(34)2/h3-24H,25-26H2,1-2H3 |
InChIキー |
OBGMNHLTWGFUOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


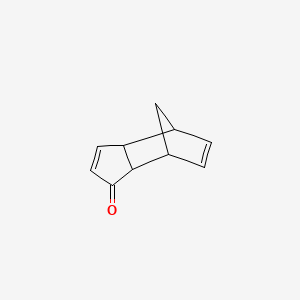
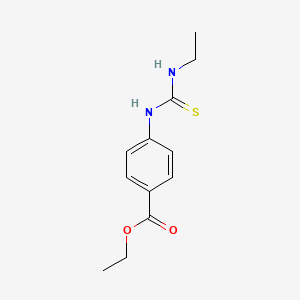




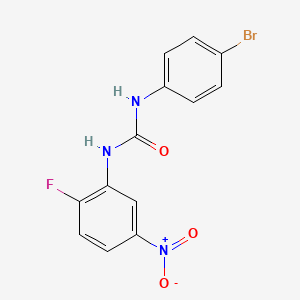


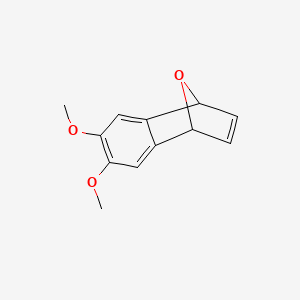


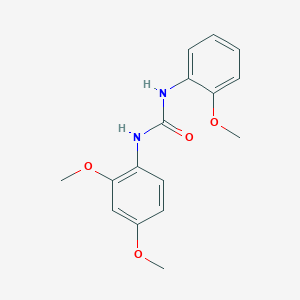
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
